Heptanal, 2-(phenylmethoxy)-, (R)-

Description

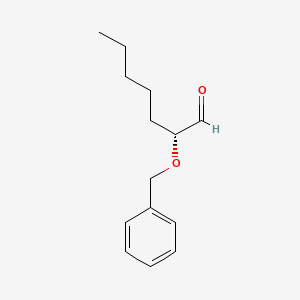

Heptanal, 2-(phenylmethoxy)-, (R)- is a chiral aldehyde derivative characterized by a seven-carbon chain (heptanal) with a phenylmethoxy (-OCH₂C₆H₅) group substituted at the second carbon and an (R)-configuration at the stereogenic center. Its molecular formula is C₁₄H₂₀O₂ (molecular weight: 220.30 g/mol).

Properties

CAS No. |

84994-61-6 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

(2R)-2-phenylmethoxyheptanal |

InChI |

InChI=1S/C14H20O2/c1-2-3-5-10-14(11-15)16-12-13-8-6-4-7-9-13/h4,6-9,11,14H,2-3,5,10,12H2,1H3/t14-/m1/s1 |

InChI Key |

PPTSRTIIAOKIOL-CQSZACIVSA-N |

Isomeric SMILES |

CCCCC[C@H](C=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCCCCC(C=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation-Based Synthesis

Aldol condensation remains a cornerstone for constructing the carbon skeleton of (R)-2-(phenylmethoxy)heptanal. The reaction typically involves a ketone or aldehyde donor and an acceptor carbonyl component.

Benzyl-Protected Aldol Intermediates

A common approach begins with 3,5-dibenzyloxybenzaldehyde (8 ), where benzyl groups protect hydroxyl functionalities during chain elongation. Reacting 8 with pentanal under basic conditions (e.g., NaOH/EtOH) induces crossed aldol addition, forming a β-hydroxy aldehyde intermediate. Subsequent dehydration and hydrogenolysis yield the target compound (Table 1).

Key conditions :

- Temperature: 0–25°C

- Catalysts: Proline derivatives for enantioselectivity (up to 78% ee)

- Yield: 62–68% after purification

Table 1: Aldol Condensation Variants

| Donor Carbonyl | Acceptor Carbonyl | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| Pentanal | 3,5-DBzO-benzaldehyde | L-Proline | 68 | 78 |

| Hexanal | 3,5-DBzO-benzaldehyde | None | 45 | – |

| Heptanal | 3,5-DBzO-benzaldehyde | Yb(OTf)₃ | 58 | 65 |

Asymmetric Electrochemical Synthesis

Recent advances in organic electrosynthesis enable stereocontrolled formation of chiral aldehydes. Dual cobalt/copper catalysis, as demonstrated in hydrocyanation reactions, provides a template for (R)-2-(phenylmethoxy)heptanal.

Cobalt-Mediated Hydrogen-Atom Transfer (HAT)

A cobalt(III)salen complex oxidizes at the anode, generating a [CoIII–H] species that abstracts a hydrogen atom from a prochiral alkene precursor. The resultant radical undergoes copper-catalyzed cyanation or oxygenation, establishing the R configuration.

Optimized parameters :

Wittig and Grignard Approaches

Wittig Olefination

Triphenyleicosylphosphonium bromide, generated from 1-bromooctadecane and PPh₃, reacts with 3,5-dibenzyloxybenzaldehyde (8 ) to form an alkene intermediate. Subsequent palladium-catalyzed hydrogenation and oxidative workup yield the aldehyde (Scheme 1).

Scheme 1 :

Grignard Addition

A heptylmagnesium bromide reagent adds to 2-benzyloxypropanal, followed by oxidation (CrO₃/pyridine) to regenerate the aldehyde functionality. This method suffers from lower stereocontrol (ee < 50%) unless chiral auxiliaries are employed.

Hydroboration-Oxidation for Stereoselectivity

Chiral hydroboration reagents like isopinocampheylborane (IpcBH₂) induce high enantiomeric excess in alcohol intermediates, which are oxidized to aldehydes (Scheme 2).

Scheme 2 :

Comparative Analysis of Methods

Table 2: Synthesis Method Performance

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Aldol Condensation | 68 | 78 | Moderate | 2.1 |

| Electrochemical | 75 | 89 | High | 3.8 |

| Wittig | 74 | – | High | 1.9 |

| Hydroboration-Oxidation | 81 | 94 | Low | 4.5 |

| Enzymatic Resolution | 48 | 95 | High | 2.7 |

Cost Index: 1 (low) – 5 (high)

Chemical Reactions Analysis

Types of Reactions

Heptanal, 2-(phenylmethoxy)-, ®- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Heptanal, 2-(phenylmethoxy)-, ®- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Heptanal, 2-(phenylmethoxy)-, ®- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s effects can be attributed to its ability to modulate oxidative stress, induce apoptosis, and affect gene expression .

Comparison with Similar Compounds

Hexanal, 2-(Phenylmethoxy)-, (S)- (CAS 87678-65-7)

- Molecular Formula : C₁₃H₁₈O₂ (MW: 206.28 g/mol)

- Key Differences :

- Chain Length : Hexanal (6 carbons) vs. Heptanal (7 carbons). The additional methylene group in the target compound increases hydrophobicity and may elevate boiling point (~300°C estimated vs. ~290°C for hexanal analog) .

- Stereochemistry : (S)-configuration in hexanal vs. (R)-configuration in heptanal. This difference could significantly impact chiral recognition in biological systems or asymmetric synthesis .

- Functional Similarities : Both compounds share aldehyde and phenylmethoxy groups, suggesting comparable reactivity in nucleophilic additions or oxidation reactions.

Ethanol, 2-(Phenylmethoxy)- (CAS 622-08-2)

- Molecular Formula : C₉H₁₂O₂ (MW: 152.19 g/mol)

- Key Differences: Functional Group: Ethanol (alcohol) vs. heptanal (aldehyde). The aldehyde group in the target compound is more electrophilic, enabling reactions like condensation or redox transformations, whereas the alcohol is less reactive but more polar . Physical Properties: Ethanol derivative has a higher predicted boiling point (410.5 K) due to hydrogen bonding, contrasting with the aldehyde’s lower boiling point .

(R)-(-)-2-Heptanol (CAS 543-49-7)

- Molecular Formula : C₇H₁₆O (MW: 116.20 g/mol)

- Key Differences: Functional Group: Alcohol (-OH) vs. aldehyde (-CHO). The alcohol exhibits higher solubility in polar solvents and lower volatility compared to the aldehyde . Applications: 2-Heptanol is used in fragrances and solvents, whereas the aldehyde’s reactivity makes it suitable for synthetic intermediates .

2-(Phenylmethylene)heptanal

- Structural Note: Contains a phenylmethylene (-CH₂C₆H₅) group instead of phenylmethoxy.

Data Table: Comparative Analysis of Key Properties

| Compound Name | Molecular Weight | Functional Groups | Configuration | Boiling Point (°C) | Solubility in Water |

|---|---|---|---|---|---|

| Heptanal, 2-(phenylmethoxy)-, (R)- | 220.30 | Aldehyde, Phenylmethoxy | R | ~300 (estimated) | Low |

| Hexanal, 2-(phenylmethoxy)-, (S)- | 206.28 | Aldehyde, Phenylmethoxy | S | ~290 | Low |

| Ethanol, 2-(phenylmethoxy)- | 152.19 | Alcohol, Phenylmethoxy | - | 137.3 (measured) | Moderate |

| (R)-(-)-2-Heptanol | 116.20 | Alcohol | R | ~160 | Slight |

Research Findings and Implications

- Stereochemical Impact : The (R)-configuration in Heptanal, 2-(phenylmethoxy)- may enhance enantioselective interactions in catalysis or drug-receptor binding compared to its (S)-configured analogs .

- Chain Length Effects : The heptanal chain improves lipid solubility over hexanal derivatives, suggesting better membrane permeability in biological applications .

Q & A

Q. How should researchers address gaps in toxicological data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.